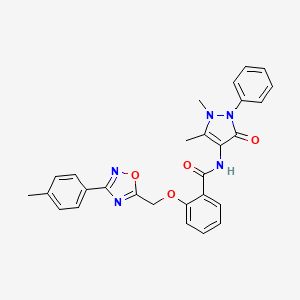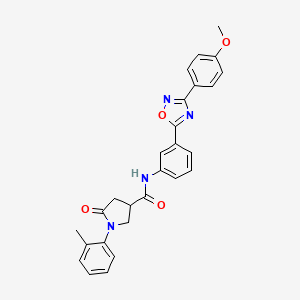
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it has been synthesized using specific methods that will be discussed in The purpose of this paper is to provide an informative and engaging overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in neuroscience research. It has been shown to have a high affinity for alpha7 nicotinic acetylcholine receptors, which are involved in various neurological processes such as learning and memory, attention, and sensory processing. DMXB-A has been used as a tool to study the role of alpha7 nicotinic acetylcholine receptors in these processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide involves its interaction with alpha7 nicotinic acetylcholine receptors. DMXB-A acts as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with alpha7 nicotinic acetylcholine receptors. DMXB-A has been shown to enhance the activity of these receptors, leading to an increase in the release of various neurotransmitters. This can have various effects on the body, including improved cognitive function, enhanced memory, and reduced anxiety.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide in lab experiments is its high affinity for alpha7 nicotinic acetylcholine receptors. This makes it a valuable tool for studying the role of these receptors in various neurological processes. However, one of the limitations of using DMXB-A is its potential toxicity, which can affect the results of experiments.
Future Directions
For the study of this compound include the development of new compounds and the exploration of its potential therapeutic applications in various neurological disorders.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)butanamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. The second step involves the reaction of 4-chlorophenylhydrazine with ethyl chloroformate to form 4-chlorophenylhydrazinecarboxylate. The third step involves the reaction of 4-chlorophenylhydrazinecarboxylate with sodium azide to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. The fourth step involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2,5-dimethylphenylamine to form this compound. The final product is then purified using various techniques such as recrystallization and column chromatography.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-6-7-14(2)17(12-13)22-18(25)4-3-5-19-23-20(24-26-19)15-8-10-16(21)11-9-15/h6-12H,3-5H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWFCCVNDSAIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)



![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)

![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)



![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)